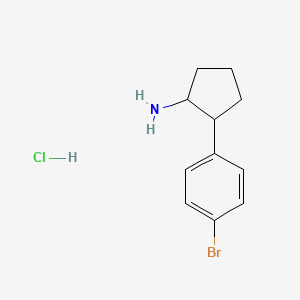

2-(4-Bromophenyl)cyclopentan-1-amine;hydrochloride

Description

Historical Development of Cyclopentylamine Derivatives

The foundational chemistry of cyclopentylamines dates to mid-20th-century catalytic hydrogenation techniques, where cyclopentanone was reacted with ammonia under high-pressure nickel catalysis to yield cyclopentylamine. This early methodology established cyclopentylamine as a critical intermediate for agrochemicals, notably in the synthesis of the fungicide pencycuron. The subsequent development of stereoselective synthesis methods in the 1990s, particularly those employing chiral auxiliaries and transition metal catalysts, enabled the production of enantiomerically pure cyclopentylamine derivatives. These advances laid the groundwork for structurally complex variants like 2-(4-bromophenyl)cyclopentan-1-amine;hydrochloride, which incorporates both aromatic bromination and hydrochloride salt formation to enhance stability and bioavailability.

Position of 2-(4-Bromophenyl)cyclopentan-1-amine in Contemporary Research

In current research paradigms, this compound occupies a niche role in two primary domains:

- Carbanucleoside Synthesis : As a precursor to isoxazolidinocyclopentane derivatives, it enables the construction of carbanucleoside analogues with modified sugar moieties. These analogues show promise in antiviral and anticancer applications due to their resistance to enzymatic degradation compared to natural nucleosides.

- Chemokine Receptor Targeting : The cyclopentylamine core serves as a scaffold for developing chemokine receptor 2 (CCR2) antagonists, with bromination enhancing receptor-ligand interaction through halogen bonding.

A comparative analysis of recent applications is presented in Table 1.

Table 1: Research Applications of this compound

Significance in Medicinal Chemistry Research

The compound’s significance arises from three structural features:

- Bromine Substituent : The para-bromo group on the phenyl ring introduces steric bulk and electron-withdrawing effects, which modulate π-π stacking interactions in protein binding pockets. This modification has been critical in optimizing pharmacokinetic profiles of lead compounds.

- Cyclopentane Scaffold : The constrained five-membered ring reduces conformational flexibility compared to linear amines, improving target selectivity. This geometric restraint is particularly advantageous in GPCR-targeted therapies.

- Hydrochloride Salt Form : Salt formation enhances aqueous solubility by 2–3 orders of magnitude compared to the free base, addressing a common limitation of lipophilic amine compounds in formulation development.

Evolutionary Development of Brominated Cyclopentylamine Compounds

The incorporation of bromine into cyclopentylamine derivatives represents a strategic response to two medicinal chemistry challenges:

- Metabolic Stability : Bromination at the para position decreases oxidative metabolism by cytochrome P450 enzymes, as demonstrated in comparative studies with non-halogenated analogues.

- Synthetic Versatility : The C-Br bond serves as a handle for cross-coupling reactions, enabling late-stage diversification via Buchwald-Hartwig amination or Suzuki-Miyaura couplings. This property is exemplified in the synthesis of library compounds for high-throughput screening.

The evolutionary trajectory of these compounds is marked by three generations:

- First-Generation (1980s) : Simple cyclopentylamines with alkyl substituents for agrochemical applications.

- Second-Generation (2000s) : Chiral cyclopentylamines with aromatic groups for CNS drug discovery.

- Third-Generation (2020s) : Halogenated derivatives like this compound for targeted therapies and catalytic applications.

Properties

IUPAC Name |

2-(4-bromophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRJVYXEQKGNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)cyclopentan-1-amine;hydrochloride typically involves the following steps:

Bromination: The starting material, cyclopentanone, undergoes bromination to introduce the bromine atom at the desired position.

Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced to form the cyclopentanamine derivative.

Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)cyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding cyclopentanamine derivative.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclopentanamine derivatives.

Substitution: Formation of substituted cyclopentanamine derivatives.

Scientific Research Applications

Neuropharmacological Research

Recent studies suggest that 2-(4-Bromophenyl)cyclopentan-1-amine;hydrochloride may interact with neurotransmitter systems, positioning it as a candidate for neuropharmacological studies. Its structural characteristics indicate potential binding affinity to various receptors involved in mood regulation and cognitive function. Preliminary assays have demonstrated its biological activity, warranting further exploration into its mechanisms of action .

Proteomics and Cell Culture

The compound is utilized in biochemical research, particularly in proteomics and cell culture applications. Its ability to influence cellular processes makes it valuable for studying protein interactions and cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Binding Affinity Studies : Research has focused on its binding interactions with neurotransmitter receptors, revealing insights into its potential effects on signaling pathways relevant to mental health disorders.

- Comparative Analyses : A comparative study with structurally similar compounds has shown that the substitution pattern on the phenyl ring significantly influences biological activity and binding characteristics. For example, compounds with different halogen substitutions exhibited varying receptor interactions.

- Molecular Dynamics Simulations : Advanced simulations have been employed to predict the binding modes of the compound at receptor sites, providing a deeper understanding of its pharmacological potential .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Bromophenyl)cyclopentan-1-amine hydrochloride | Similar amine structure; different bromine position | Potentially different receptor interactions due to bromine's position |

| 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride | Chlorine instead of bromine | May exhibit different pharmacological properties due to halogen differences |

| Cyclopentylphenylamine | Lacks halogen substitution | More basic structure; potentially less specific biological activity |

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-bromophenyl)cyclopentan-1-amine hydrochloride with its structural analogs:

Key Observations:

- Fluorine’s electronegativity may improve metabolic stability .

- Ring Size : Cyclopropane derivatives (e.g., 1-(4-bromophenyl)cyclopropanamine;HCl) exhibit higher ring strain, which may influence binding affinity and synthetic accessibility . Cyclopentane rings provide conformational flexibility, balancing stability and reactivity .

- Molecular Weight : The bromophenyl analog has the highest molecular weight (276.61), which could impact solubility and bioavailability compared to lighter analogs like the chlorophenyl derivative (232.15) .

Anti-Inflammatory Activity

Compounds with 4-bromophenyl groups attached to heterocycles (e.g., oxadiazoles) demonstrated anti-inflammatory activity (~60% inhibition at 20 mg/kg), comparable to indomethacin . While 2-(4-bromophenyl)cyclopentan-1-amine;HCl itself lacks direct data, the bromophenyl moiety is implicated in modulating inflammatory pathways.

Receptor Agonism

Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-bromophenyl)-acetamide analogs) act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils . This suggests bromophenyl-substituted amines may target formyl peptide receptors, though target specificity depends on additional substituents.

Medicinal Chemistry

3-(2-Fluorophenyl)cyclopentan-1-amine;HCl is marketed for medicinal purposes, highlighting the therapeutic relevance of halogenated cyclopentylamines . The hydrochloride salt form enhances solubility, a feature shared across these compounds .

Biological Activity

2-(4-Bromophenyl)cyclopentan-1-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring substituted with a 4-bromophenyl group and an amine functional group. Its hydrochloride form enhances solubility and stability, making it suitable for biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : The compound has shown promising results against various pathogenic bacteria.

- Anticancer Activity : It has demonstrated efficacy against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7).

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in several studies. The compound's effectiveness against bacterial strains is notable, with results indicating its potential as a new antimicrobial agent.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer effects of the compound have been primarily studied using the MCF7 cell line. The results indicate that it can inhibit cell proliferation effectively.

Case Study: MCF7 Cell Line Evaluation

In a study assessing the antiproliferative effects of various derivatives, including this compound, the following results were obtained:

- IC50 Value : The compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity against MCF7 cells.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)cyclopentan-1-amine;HCl | 25 | MCF7 | |

| Doxorubicin | 0.5 | MCF7 |

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and cancer cell proliferation.

- Gene Expression Modulation : Changes in gene expression profiles have been observed, suggesting a broader impact on cellular functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Bromophenyl)cyclopentan-1-amine hydrochloride?

- Methodology : The synthesis typically involves cyclopentane ring formation followed by bromophenyl group introduction. A common approach is nucleophilic substitution using 4-bromophenylmagnesium bromide with a cyclopentanone precursor, followed by reductive amination (e.g., NaBH₃CN) and HCl salt formation. Key solvents include dichloromethane or toluene, with bases like K₂CO₃ to stabilize intermediates .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:ketone) are critical to minimize byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity .

Q. How is structural characterization and purity validation performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopentane ring geometry (e.g., δ 2.5–3.5 ppm for CH₂ groups) and bromophenyl substitution (δ 7.2–7.6 ppm aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ at m/z 284.0) and HCl adducts .

- Elemental Analysis : Matches calculated C, H, N, and Cl content (±0.3%) .

Q. What are the primary research applications of this compound?

- Pharmacology : Acts as a serotonin/norepinephrine reuptake inhibitor (SNRI) analog in neuropharmacology studies, with IC₅₀ values determined via radioligand binding assays .

- Organic Synthesis : Serves as a chiral building block for spirocyclic compounds or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity.

- Resolution :

- Validate assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program).

- Compare structural analogs (e.g., 4-chloro or 4-fluoro derivatives) to isolate electronic effects of the bromine substituent .

- Use computational docking (AutoDock Vina) to model interactions with target receptors (e.g., SERT vs. NET) .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers.

- Asymmetric Catalysis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed amination to enhance enantiomeric excess (ee >90%) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., CCDC deposition) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.